molecular formula C23H23ClN2O3S B11331334 1-[(4-chlorobenzyl)sulfonyl]-N-(naphthalen-2-yl)piperidine-4-carboxamide

1-[(4-chlorobenzyl)sulfonyl]-N-(naphthalen-2-yl)piperidine-4-carboxamide

Cat. No.: B11331334
M. Wt: 443.0 g/mol
InChI Key: BOTBDJXLWQMVKJ-UHFFFAOYSA-N
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Description

1-[(4-CHLOROPHENYL)METHANESULFONYL]-N-(NAPHTHALEN-2-YL)PIPERIDINE-4-CARBOXAMIDE is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a piperidine ring, a naphthalene moiety, and a chlorophenyl group. The presence of these functional groups contributes to its diverse chemical reactivity and potential biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(4-CHLOROPHENYL)METHANESULFONYL]-N-(NAPHTHALEN-2-YL)PIPERIDINE-4-CARBOXAMIDE typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and process intensification techniques.

Chemical Reactions Analysis

Types of Reactions

1-[(4-CHLOROPHENYL)METHANESULFONYL]-N-(NAPHTHALEN-2-YL)PIPERIDINE-4-CARBOXAMIDE undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce sulfides or thiols.

Scientific Research Applications

1-[(4-CHLOROPHENYL)METHANESULFONYL]-N-(NAPHTHALEN-2-YL)PIPERIDINE-4-CARBOXAMIDE has several scientific research applications, including:

    Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.

    Biology: It is studied for its potential biological activity, including its effects on various cellular pathways and its potential as a therapeutic agent.

    Medicine: The compound is investigated for its potential use in the treatment of diseases, such as cancer, due to its ability to modulate specific molecular targets.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of 1-[(4-CHLOROPHENYL)METHANESULFONYL]-N-(NAPHTHALEN-2-YL)PIPERIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets within cells. The compound can bind to proteins, enzymes, or receptors, leading to modulation of their activity. This can result in changes in cellular signaling pathways, gene expression, and other biological processes. The exact molecular targets and pathways involved depend on the specific context and application of the compound .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[(4-CHLOROPHENYL)METHANESULFONYL]-N-(NAPHTHALEN-2-YL)PIPERIDINE-4-CARBOXAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to modulate specific molecular targets makes it a valuable compound for scientific research and potential therapeutic applications.

Properties

Molecular Formula

C23H23ClN2O3S

Molecular Weight

443.0 g/mol

IUPAC Name

1-[(4-chlorophenyl)methylsulfonyl]-N-naphthalen-2-ylpiperidine-4-carboxamide

InChI

InChI=1S/C23H23ClN2O3S/c24-21-8-5-17(6-9-21)16-30(28,29)26-13-11-19(12-14-26)23(27)25-22-10-7-18-3-1-2-4-20(18)15-22/h1-10,15,19H,11-14,16H2,(H,25,27)

InChI Key

BOTBDJXLWQMVKJ-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1C(=O)NC2=CC3=CC=CC=C3C=C2)S(=O)(=O)CC4=CC=C(C=C4)Cl

Origin of Product

United States

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